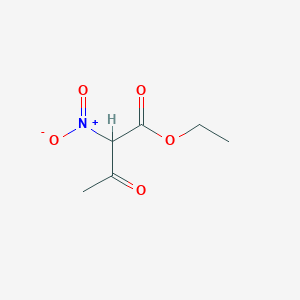

2-nitro-3-oxobutanoate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butanoic acid, also known as butyric acid, is a carboxylic acid that is found in milk, especially goat, sheep and buffalo milk, butter, parmesan cheese, and as a product of anaerobic fermentation (including in the colon and as body odor). It has a role as a plant metabolite . The ethyl ester form would have an ethoxy group (-O-CH2-CH3) replacing one of the hydrogen atoms on the carboxylic acid group .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of butanoic acid with a nitro compound in the presence of a catalyst . The exact method can vary depending on the specific compounds used.Molecular Structure Analysis

The molecular structure of similar compounds consists of a butanoic acid backbone with a nitro group (-NO2) and an ethoxy group (-O-CH2-CH3) attached . The exact positions of these groups can vary depending on the specific compound.Chemical Reactions Analysis

Esters like this one can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and alcohols . They can also react with bases to form salts and with Grignard reagents to form tertiary alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific chemical structure. For similar compounds, properties such as boiling point, density, and molecular weight have been reported .Applications De Recherche Scientifique

Précurseur Synthétique

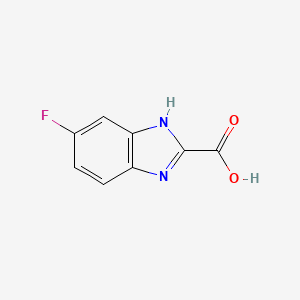

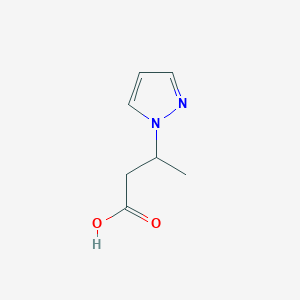

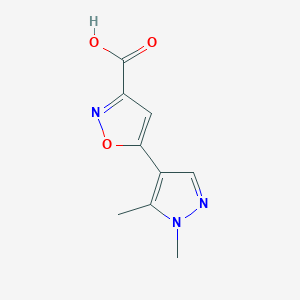

“2-nitro-3-oxobutanoate d'éthyle” a été identifié comme un précurseur synthétique pour divers composés. Il peut conduire à la formation d'oxyde d'éthoxycarbonylnitrile ainsi que d'acides isoxazole- et isoxazoline-3-carboxyliques et de leurs esters .

Synthèse d'Esters α-Aminés Non Naturels

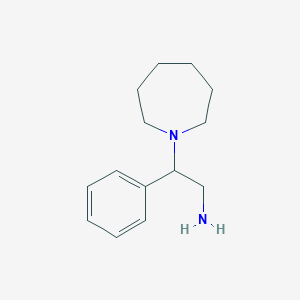

Ce composé a également été utilisé comme modèle de glycine pour produire des esters α-aminés. Le processus implique une condensation avec divers arylacétal, suivie d'une réduction pour obtenir les esters α-aminés désirés .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-nitro-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3-12-6(9)5(4(2)8)7(10)11/h5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJZCTRVMDSKSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402593 |

Source

|

| Record name | Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51026-98-3 |

Source

|

| Record name | Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the presence of carbonate affect the reaction of ethyl acetoacetate with peroxynitrite?

A1: Research suggests that the presence of carbonate significantly enhances the nitration of ethyl acetoacetate by peroxynitrite. [] This is because the reaction of peroxynitrite with CO2 forms an unstable intermediate, nitrosoperoxycarbonate, which can generate reactive species like the nitronium ion. This nitronium ion is a powerful electrophile that facilitates the nitration of ethyl acetoacetate, leading to the formation of ethyl 2-nitroacetoacetate as the major product. []

Q2: Why is the nitration of ethyl acetoacetate by peroxynitrite considered significant in a biological context?

A2: The reaction of ethyl acetoacetate with peroxynitrite in the presence of carbonate serves as a model for understanding how peroxynitrite might nitrate other aliphatic molecules in biological systems. [] While often associated with tyrosine nitration, this research highlights that peroxynitrite, especially in the presence of carbonate, could potentially nitrate other biologically relevant molecules containing aliphatic groups like amines, sugars, thiols, and thioethers. []

Q3: Can ethyl 2-nitroacetoacetate be used as a synthetic building block?

A3: Yes, ethyl 2-nitroacetoacetate has been explored as a synthetic equivalent for ethoxycarbonylnitrile oxide. [, ] While the provided abstracts don't detail the specific reactions, this suggests that ethyl 2-nitroacetoacetate can be a valuable tool in organic synthesis for constructing molecules containing nitrile oxide functionality.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine](/img/structure/B1335152.png)

![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)

![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)